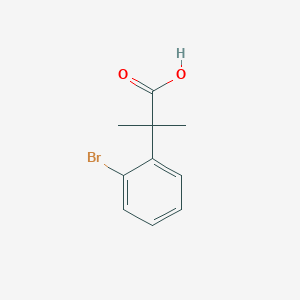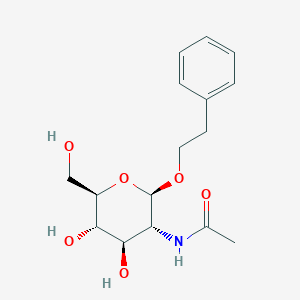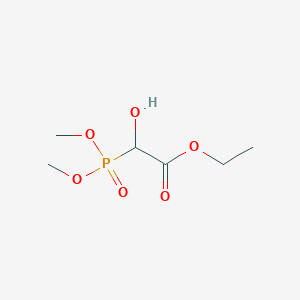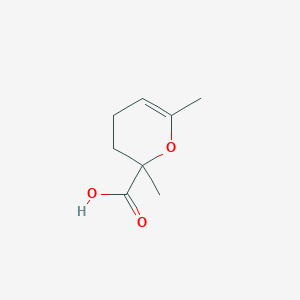
Acide 2,4-dichloro-3-cyano-5-fluorobenzoïque
Vue d'ensemble
Description
2,4-Dichloro-3-cyano-5-fluorobenzoic acid is a chemical compound with the molecular formula C8H2Cl2FNO2. It is a key intermediate in the synthesis of various pharmaceuticals, including finafloxacin hydrochloride, a novel fluoroquinolone antibiotic currently in clinical trials . This compound is characterized by its unique structure, which includes two chlorine atoms, one cyano group, and one fluorine atom attached to a benzoic acid core.
Applications De Recherche Scientifique
2,4-Dichloro-3-cyano-5-fluorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of antibiotics like finafloxacin hydrochloride.
Industry: In the production of agrochemicals and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid typically involves a two-step process starting from 2,6-dichloro-3-fluorobenzonitrile . The first step involves bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid, resulting in 2,6-dichloro-3-fluoro-5-bromobenzonitrile . The second step involves a halogen-metal exchange reaction with a Grignard reagent, followed by reaction with carbon dioxide to yield the target compound . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
For industrial-scale production, the process involves similar steps but optimized for large-scale operations. The use of concentrated sulfuric acid and NBS ensures high yield and purity . The Grignard reagent preparation and subsequent reactions are carried out under controlled conditions to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-3-cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2,4-dichloro-3-amino-5-fluorobenzoic acid.
Oxidation: Formation of various oxidized derivatives of the benzoic acid moiety.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of finafloxacin hydrochloride, it contributes to the formation of the fluoroquinolone core, which inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluorobenzoic acid: Similar structure but lacks the cyano group.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains an additional fluorine atom instead of the cyano group.
2,4-Dichloro-3-nitro-5-fluorobenzoic acid: Contains a nitro group instead of the cyano group.
Uniqueness
2,4-Dichloro-3-cyano-5-fluorobenzoic acid is unique due to the presence of both cyano and fluorine groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Propriétés
IUPAC Name |
2,4-dichloro-3-cyano-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2FNO2/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJAHSZQWFSIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447725 | |
| Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117528-58-2 | |
| Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis method for 2,4-dichloro-3-cyano-5-fluorobenzoic acid?
A1: The research describes a novel two-step process for synthesizing 2,4-dichloro-3-cyano-5-fluorobenzoic acid starting from 2,6-dichloro-3-fluorobenzonitrile [, ]. This method is considered advantageous due to its simplicity and efficiency, achieving an overall yield of 58% [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)

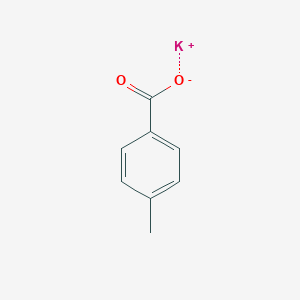


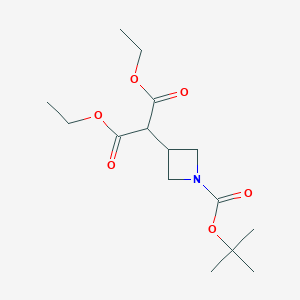


![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
